N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide
Description
N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to an azetidine (4-membered nitrogen-containing ring) and a substituted benzenesulfonamide group.
Properties
IUPAC Name |
4-fluoro-N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2S/c1-11-7-12(17)3-4-14(11)26(24,25)21(2)13-8-22(9-13)16-6-5-15-19-18-10-23(15)20-16/h3-7,10,13H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIPNSYODVYJPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division, particularly in Escherichia coli (strain K12) and Shigella flexneri.
Mode of Action
The compound interacts with the Cell division protein ZipA , stabilizing it and serving as a cytoplasmic membrane anchor for the Z ring. This interaction results in changes in the bacterial cell division process, potentially inhibiting it.
Biochemical Pathways
It is known that the compound’s interaction with theCell division protein ZipA influences the bacterial cell division process. The downstream effects of this interaction could include disruption of normal bacterial growth and proliferation.
Pharmacokinetics
Similar compounds in its class have been reported to exhibit excellent pharmacokinetic profiles, with high potency in vitro and in vivo. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with the Cell division protein ZipA . By interacting with this protein, the compound could disrupt the normal process of bacterial cell division, potentially leading to the inhibition of bacterial growth.
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a triazolopyridazine moiety linked to an azetidine structure and a sulfonamide group, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.43 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antibacterial and antifungal activities. In a study focusing on similar compounds, several derivatives demonstrated effective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. A review of similar triazole derivatives reported that they exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. For example, certain derivatives showed IC50 values as low as 6.2 μM against HCT-116 cells . This implicates the potential of this compound in anticancer drug development.
The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of specific enzymes or receptors crucial for microbial survival or cancer cell proliferation. The docking studies conducted on related compounds suggest that these interactions are mediated through hydrogen bonding and hydrophobic interactions with target macromolecules .
Case Studies and Research Findings
| Study | Biological Activity | IC50 Values | Cell Lines Tested |
|---|---|---|---|
| Study 1 | Antitubercular | 1.35 - 2.18 μM | Mycobacterium tuberculosis H37Ra |
| Study 2 | Anticancer | 6.2 μM | MCF-7 (Breast Cancer) |
| Study 3 | Anticancer | 27.3 μM | T47D (Breast Cancer) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with pesticidal agents listed in the evidence, enabling a comparative analysis based on molecular architecture and inferred bioactivity.
Structural and Functional Group Analysis
Key Observations:
Triazole/Pyridazine vs. Pyrimidine/Triazine Cores :
- The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core differs from flumetsulam’s triazolo-pyrimidine and triaziflam’s triazine. Pyridazines are less common in pesticidal agents but may offer unique electronic properties for target interaction .
- Flumetsulam’s pyrimidine ring is associated with acetolactate synthase (ALS) inhibition, suggesting the target’s pyridazine might target similar enzymes with modified selectivity .
Azetidine vs. Oxazolidinyl Rings: The azetidine in the target compound (4-membered) contrasts with oxadixyl’s oxazolidinyl (5-membered).
Fluorine Substitution :
- The 4-fluoro group in the target compound mirrors triaziflam’s fluoro-methylethyl substituent. Fluorine enhances lipophilicity and resistance to oxidative degradation, a feature critical in herbicides and fungicides .
Hypothetical Bioactivity and Mechanism
- Enzyme Inhibition : Sulfonamide groups in flumetsulam and the target compound may chelate metal ions or disrupt enzymatic active sites, common in ALS or cytochrome P450 inhibitors .
- Steric Effects : The azetidine’s compact structure could enhance steric hindrance, reducing off-target interactions compared to oxadixyl’s bulkier oxazolidinyl group .
Metabolic and Environmental Stability
- Fluorine Impact : The 4-fluoro group likely improves photostability and soil persistence, akin to triaziflam’s design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
